molecular formula C11H17NO2 B3151338 [(4-ETHOXY-3-METHOXYPHENYL)METHYL](METHYL)AMINE CAS No. 709649-58-1

[(4-ETHOXY-3-METHOXYPHENYL)METHYL](METHYL)AMINE

Cat. No.: B3151338
CAS No.: 709649-58-1
M. Wt: 195.26 g/mol
InChI Key: WJQQEUVDXNONEX-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)methylamine is a secondary amine featuring a benzyl group substituted with ethoxy (4-position) and methoxy (3-position) groups on the aromatic ring, along with a methyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol.

Properties

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-14-10-6-5-9(8-12-2)7-11(10)13-3/h5-7,12H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQQEUVDXNONEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254349
Record name 4-Ethoxy-3-methoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709649-58-1
Record name 4-Ethoxy-3-methoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709649-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-methoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-3-methoxyphenyl)methylamine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of (4-ethoxy-3-methoxyphenyl)methylamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methoxyphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxy-3-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-ethoxy-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogs and Key Differences

The following compounds are compared based on substituents, amine type, and functional groups:

Compound Name Molecular Formula Amine Type Key Substituents Applications/Properties
(4-Ethoxy-3-methoxyphenyl)methylamine C₁₁H₁₇NO₂ Secondary 4-ethoxy, 3-methoxy, methyl Potential synthesis intermediate; unreported in CO₂ capture
[(4-Ethoxy-3-methoxyphenyl)methyl][3-(morpholin-4-yl)propyl]amine C₁₈H₂₈N₂O₃ Tertiary 4-ethoxy, 3-methoxy, morpholinylpropyl Likely enhanced solubility due to morpholine; pharmacological research
Methyl diethanol amine (MDEA) C₅H₁₃NO₂ Tertiary Diethanol groups CO₂ capture (2.63 mmol/g capacity)
[2-(4-Methoxyphenyl)ethyl]-(4-methylsulfanylbenzyl)amine C₁₇H₂₁NOS Secondary 4-methoxy, methylsulfanyl Sulfur-containing analog; electronic effects differ
Key Observations:

Amine Type :

  • The target compound is a secondary amine , whereas MDEA and the morpholine-containing analog are tertiary amines. Tertiary amines like MDEA exhibit lower reactivity with CO₂ but higher thermal stability, making them suitable for industrial capture processes .
  • Secondary amines may engage in stronger hydrogen bonding, affecting solubility or crystallinity.

Morpholine vs. Methyl: The morpholinylpropyl group in the analog () introduces a heterocyclic amine, improving solubility in polar solvents and possibly altering pharmacokinetic properties .

CO₂ Capture Performance: MDEA-impregnated mesoporous carbon demonstrated a CO₂ adsorption capacity of 2.63 mmol/g due to synergistic physical and chemical adsorption mechanisms . The target compound’s simpler structure lacks the diethanol groups critical for MDEA’s CO₂ reactivity, suggesting it is less suited for capture applications unless modified .

Physicochemical Properties and Reactivity

Property Target Compound MDEA Morpholine Analog Sulfur-containing Analog
Basicity (pKₐ) Estimated ~9–10* ~8.5–9.5 (tertiary amine) ~7–8 (morpholine influence) ~9–10 (similar to target)
Solubility Moderate in organic solvents High in water (polar) High in polar solvents Low (sulfanyl hydrophobicity)
Thermal Stability Moderate High Moderate Moderate

*Estimated based on secondary amine analogs.

Biological Activity

(4-Ethoxy-3-methoxyphenyl)methylamine, known by its CAS number 709649-58-1, is an organic compound with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both ethoxy and methoxy groups, linked to a methylamine moiety. This unique configuration contributes to its reactivity and biological activity. The molecular formula is C12H17NO2C_{12}H_{17}NO_2 with a molecular weight of approximately 195.26 g/mol.

The biological activity of (4-ethoxy-3-methoxyphenyl)methylamine primarily involves interactions with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could influence the pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, potentially impacting mood and cognition. Its structural similarity to neurotransmitters suggests that it could affect central nervous system pathways.

Pharmacological Properties

Research indicates that (4-ethoxy-3-methoxyphenyl)methylamine exhibits several pharmacological properties:

  • Neuroactive Potential : Initial studies suggest that it may influence neurotransmitter systems, which could have implications for mood regulation and cognitive function.
  • Antioxidant Activity : Some derivatives of the compound have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in biological systems .

Case Studies

  • Neuropharmacological Studies : A study investigating the effects of similar compounds on anxiety and depression models in rodents found that modifications to the phenyl ring significantly altered receptor binding affinities, suggesting that (4-ethoxy-3-methoxyphenyl)methylamine may exhibit similar effects.
  • Metabolic Studies : Research into the metabolic pathways of related compounds indicated that those with similar structures could modulate liver enzyme activity, affecting drug metabolism and clearance rates in vivo.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
(4-Ethoxy-3-Methoxyphenyl)MethylAmineEthoxy and methoxy groups on phenyl ringNeuroactive, enzyme inhibitor
4-MethoxyphenethylamineLacks ethoxy groupMild neuroactive properties
3,4-DimethoxyphenethylamineTwo methoxy groupsEnhanced lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-ETHOXY-3-METHOXYPHENYL)METHYL](METHYL)AMINE
Reactant of Route 2
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[(4-ETHOXY-3-METHOXYPHENYL)METHYL](METHYL)AMINE

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